Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate
Description
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with an acetamido linker and a 4-(ethylsulfonyl)phenyl substituent. Its structure comprises:
- Benzoate ester backbone: Ethyl ester group at the para position of the benzene ring.
- Acetamido linker: Connects the benzoate to the substituted phenyl group.
- 4-(Ethylsulfonyl)phenyl group: Features an ethylsulfonyl (–SO₂C₂H₅) moiety at the para position of the phenyl ring, conferring electron-withdrawing properties and influencing solubility and reactivity.
For instance, 4-aminobenzoic acid reacts with acyl chlorides in tetrahydrofuran (THF) with anhydrous Na₂CO₃ as a base, followed by recrystallization . This method likely extends to the target compound by substituting 4-(ethylsulfonyl)benzoyl chloride as the electrophile.
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-19(22)15-7-9-16(10-8-15)20-18(21)13-14-5-11-17(12-6-14)26(23,24)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCKFPBJOSALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Ethyl 4-aminobenzoate: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.
Acylation Reaction: The ethyl 4-aminobenzoate is then acylated with 4-(ethylsulfonyl)phenylacetic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The ethylsulfonyl group in the target compound enhances electrophilicity and reduces logP compared to electron-donating groups like benzylthio (logP ~4.5 in ).
- Solubility : Compounds with polar substituents (e.g., sulfonyl groups in ) exhibit lower logP values, suggesting improved aqueous solubility compared to hydrophobic heterocycles (e.g., benzo[d]imidazole in ).
- Steric Effects: Bulky substituents (e.g., bromo-formylphenoxy in ) may hinder molecular packing, affecting crystallinity and melting points.
Biological Activity
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique ethylsulfonyl group, which enhances its reactivity and biological activity. The compound can be represented structurally as follows:
- Chemical Formula : C17H21N2O4S
- Molecular Weight : 357.43 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets. The mechanism includes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific phosphodiesterases (PDEs), particularly PDE4D, which plays a role in inflammation and cognitive processes .
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors involved in signaling pathways related to inflammation and pain.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5. This property suggests its potential application in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Analgesic Effects
The compound is also being investigated for its analgesic properties. It serves as an intermediate in the synthesis of pharmaceutical agents aimed at pain relief, indicating its relevance in pain management therapies.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of cell cycle-related proteins, which are crucial for tumor growth regulation .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vivo Studies : In guinea pig models, this compound has been shown to reduce bronchial eosinophilia and airway hyperactivity, providing evidence for its efficacy in respiratory conditions .
- Comparative Analysis : When compared to similar compounds like Ethyl 4-cyanoacetamido benzoate, the ethylsulfonyl derivative exhibited enhanced anti-inflammatory activity due to its unique chemical structure that allows for better interaction with biological targets.
- Pharmacological Profiles : The pharmacological profile indicates that this compound could serve as a lead candidate for developing new therapeutic agents targeting multiple pathways involved in inflammation and cancer progression .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
